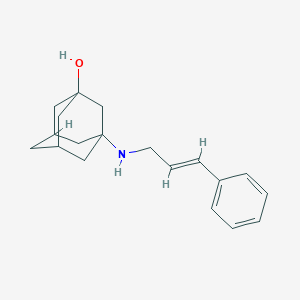![molecular formula C15H17NOS B271957 N-allyl-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B271957.png)
N-allyl-N-[4-(2-thienylmethoxy)benzyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N-[4-(2-thienylmethoxy)benzyl]amine, also known as TAT2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAT2 is a small molecule that has been shown to have a high affinity for sigma-2 receptors, which are known to play a role in various physiological processes.
Mechanism of Action
The mechanism of action of N-allyl-N-[4-(2-thienylmethoxy)benzyl]amine is not fully understood, but it is believed to involve the activation of sigma-2 receptors. Sigma-2 receptors are known to play a role in various physiological processes, including cell proliferation, apoptosis, and neuroprotection. This compound has been shown to have a high affinity for sigma-2 receptors, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection, and anti-inflammatory effects. This compound has also been shown to have analgesic properties and can reduce pain in animal models. Additionally, this compound has been shown to have a low toxicity profile, which makes it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-allyl-N-[4-(2-thienylmethoxy)benzyl]amine is its high affinity for sigma-2 receptors, which makes it a promising candidate for therapeutic applications. Additionally, this compound has a low toxicity profile, which makes it a safe candidate for further research. However, one of the limitations of this compound is its limited availability, which may hinder its widespread use in research.
Future Directions
There are several future directions for research on N-allyl-N-[4-(2-thienylmethoxy)benzyl]amine. One area of research is the development of this compound analogs that may have improved therapeutic properties. Another area of research is the investigation of the mechanism of action of this compound, which may lead to a better understanding of its therapeutic effects. Additionally, further research is needed to determine the efficacy of this compound in various disease models and to determine its potential side effects.
Synthesis Methods
The synthesis of N-allyl-N-[4-(2-thienylmethoxy)benzyl]amine involves a multistep process that starts with the reaction of 2-thiophenemethanol with 4-bromobenzyl chloride to form 4-(2-thienylmethoxy)benzyl chloride. The resulting product is then reacted with allylamine in the presence of a base to produce this compound (this compound). The synthesis of this compound has been optimized to produce high yields and purity.
Scientific Research Applications
N-allyl-N-[4-(2-thienylmethoxy)benzyl]amine has been shown to have potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects and can reduce inflammation in the brain. Additionally, this compound has been shown to have analgesic properties and can reduce pain in animal models.
properties
Molecular Formula |
C15H17NOS |
|---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C15H17NOS/c1-2-9-16-11-13-5-7-14(8-6-13)17-12-15-4-3-10-18-15/h2-8,10,16H,1,9,11-12H2 |
InChI Key |
PTEDCTBMLQDDLZ-UHFFFAOYSA-N |
SMILES |
C=CCNCC1=CC=C(C=C1)OCC2=CC=CS2 |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)OCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine](/img/structure/B271874.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B271875.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B271876.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B271879.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B271880.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B271882.png)
![3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol](/img/structure/B271883.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)

![3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol](/img/structure/B271888.png)
![1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one](/img/structure/B271893.png)
![1-{3-[(4-Methoxybenzyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271894.png)
![1-{3-[(2-Methoxybenzyl)amino]propyl}pyrrolidin-2-one](/img/structure/B271895.png)